Synthesis of 2-Amino-2-ethylhexanoic Acid: A Technical Guide for Drug Development Professionals

Synthesis of 2-Amino-2-ethylhexanoic Acid: A Technical Guide for Drug Development Professionals

Abstract

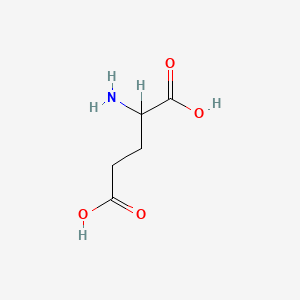

2-Amino-2-ethylhexanoic acid, a non-proteinogenic α,α-disubstituted amino acid, is a critical building block in contemporary drug discovery and development. Its unique structural features, characterized by a quaternary α-carbon, impart significant conformational constraints and metabolic stability to peptide-based therapeutics. This in-depth technical guide provides a comprehensive overview of the principal synthetic routes to 2-Amino-2-ethylhexanoic acid, with a focus on methodologies amenable to laboratory-scale and potential industrial production. Classical approaches, including the Strecker and Bucherer-Bergs syntheses, are detailed alongside modern asymmetric strategies essential for accessing enantiomerically pure forms of the target molecule. This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in the design and synthesis of novel pharmaceuticals.

Introduction: The Significance of 2-Amino-2-ethylhexanoic Acid in Medicinal Chemistry

α,α-Disubstituted amino acids (α,α-DAAs) represent a pivotal class of unnatural amino acids that have garnered substantial interest in medicinal chemistry. The incorporation of these moieties into peptide backbones can profoundly influence their conformational properties, often inducing stable helical or turn structures. This structural pre-organization can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, the quaternary α-carbon in α,α-DAAs sterically shields the adjacent peptide bonds from enzymatic degradation, thereby improving the metabolic stability and in vivo half-life of peptide drug candidates.

2-Amino-2-ethylhexanoic acid, with its ethyl and butyl substituents at the α-carbon, offers a unique lipophilic profile that can be exploited to modulate the pharmacokinetic and pharmacodynamic properties of parent molecules. Its synthesis, therefore, is of paramount importance for the advancement of peptide-based therapeutics and other complex molecular architectures.

Retrosynthetic Analysis: Key Disconnections

A logical approach to the synthesis of 2-Amino-2-ethylhexanoic acid involves retrosynthetic analysis to identify plausible starting materials and synthetic transformations. The primary disconnection strategies focus on the formation of the C-N and C-C bonds at the quaternary α-carbon.

Caption: Retrosynthetic analysis of 2-Amino-2-ethylhexanoic acid.

This analysis highlights two classical and robust methods for α-amino acid synthesis: the Strecker synthesis, proceeding through an α-aminonitrile intermediate, and the Bucherer-Bergs synthesis, which involves a hydantoin intermediate.

Classical Synthetic Methodologies

The Strecker Synthesis

The Strecker synthesis is a venerable and highly effective method for the preparation of α-amino acids.[1][2] It is a one-pot, three-component reaction involving a ketone (or aldehyde), ammonia, and a cyanide source.[3] For the synthesis of 2-Amino-2-ethylhexanoic acid, the starting ketone is hexan-2-one.

Mechanism:

-

Imine Formation: Hexan-2-one reacts with ammonia to form an imine intermediate.

-

Nucleophilic Attack: A cyanide ion (from KCN or NaCN) attacks the imine carbon to form an α-aminonitrile.[3]

-

Hydrolysis: The nitrile group of the α-aminonitrile is hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-Amino-2-ethylhexanoic acid.[1][4]

Caption: Workflow of the Strecker synthesis for 2-Amino-2-ethylhexanoic acid.

Experimental Protocol (Racemic Synthesis):

-

Reaction Setup: To a solution of hexan-2-one in a suitable solvent (e.g., methanol or ethanol), add an aqueous solution of ammonium chloride and sodium cyanide.

-

Reaction Conditions: Stir the mixture at room temperature or with gentle heating for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Hydrolysis: After completion of the aminonitrile formation, the solvent is removed, and the residue is treated with a strong acid (e.g., concentrated HCl) and heated to reflux for several hours to hydrolyze the nitrile.

-

Workup and Purification: The reaction mixture is then cooled, and the product is isolated by neutralization and subsequent crystallization or ion-exchange chromatography.

| Parameter | Condition | Rationale |

| Starting Material | Hexan-2-one | Provides the carbon skeleton with the ethyl and butyl groups. |

| Reagents | NH₄Cl, NaCN | Sources of ammonia and cyanide, respectively.[1] |

| Solvent | Methanol/Water | Facilitates the dissolution of reagents and reactants. |

| Hydrolysis | Conc. HCl, reflux | Ensures complete conversion of the nitrile to the carboxylic acid.[3] |

The Bucherer-Bergs Synthesis

The Bucherer-Bergs reaction is another powerful multicomponent reaction for the synthesis of α,α-disubstituted amino acids, proceeding through a hydantoin intermediate.[5][6] This method also utilizes a ketone as the starting material.

Mechanism:

-

Cyanohydrin Formation: Hexan-2-one reacts with cyanide to form a cyanohydrin.

-

Reaction with Ammonium Carbonate: The cyanohydrin reacts with ammonium carbonate to form a 5,5-disubstituted hydantoin.[5][7]

-

Hydrolysis: The hydantoin ring is subsequently hydrolyzed under strong basic or acidic conditions to afford the desired amino acid.[5]

Caption: Workflow of the Bucherer-Bergs synthesis for 2-Amino-2-ethylhexanoic acid.

Experimental Protocol (Racemic Synthesis):

-

Reaction Setup: A mixture of hexan-2-one, potassium cyanide, and ammonium carbonate is heated in a sealed vessel with a suitable solvent such as aqueous ethanol.[5]

-

Reaction Conditions: The reaction is typically carried out at elevated temperatures (e.g., 60-80 °C) for several hours.

-

Hydantoin Isolation: Upon cooling, the hydantoin intermediate often precipitates and can be collected by filtration.

-

Hydrolysis: The isolated hydantoin is then hydrolyzed by heating with a strong base (e.g., NaOH or Ba(OH)₂) or acid.

-

Workup and Purification: The resulting amino acid is isolated by neutralization and purified by recrystallization or chromatography.

| Parameter | Condition | Rationale |

| Starting Material | Hexan-2-one | Provides the carbon skeleton. |

| Reagents | KCN, (NH₄)₂CO₃ | Key components for the multicomponent reaction.[5][8] |

| Solvent | Aqueous Ethanol | A common solvent system for this reaction.[6] |

| Hydrolysis | NaOH or Ba(OH)₂, reflux | Effective for the cleavage of the stable hydantoin ring. |

Asymmetric Synthesis Strategies

For applications in drug development, the synthesis of enantiomerically pure 2-Amino-2-ethylhexanoic acid is often required. This can be achieved through various asymmetric synthesis strategies.

Chiral Resolution

A straightforward approach to obtaining enantiomerically pure 2-Amino-2-ethylhexanoic acid is the resolution of the racemate produced by the classical methods described above. This can be accomplished by forming diastereomeric salts with a chiral resolving agent (e.g., a chiral acid or base) followed by fractional crystallization. While effective, this method is often inefficient as it discards half of the material.

Asymmetric Strecker Reaction

The Strecker reaction can be rendered asymmetric by using a chiral amine or a chiral catalyst.[2]

-

Chiral Amine Auxiliary: Replacing ammonia with a chiral amine, such as (S)-α-phenylethylamine, leads to the formation of a diastereomeric α-aminonitrile.[2] Subsequent separation of the diastereomers and hydrolysis, followed by removal of the chiral auxiliary, yields the enantiomerically enriched amino acid.

-

Chiral Catalysis: The use of a chiral catalyst, such as a titanium-based or aluminum-based complex, can directly catalyze the enantioselective addition of cyanide to the imine, leading to an enantiomerically enriched α-aminonitrile.[9]

Other Asymmetric Approaches

Other modern asymmetric methods for the synthesis of α,α-disubstituted amino acids that can be adapted for 2-Amino-2-ethylhexanoic acid include:

-

Alkylation of Chiral Glycine Enolate Equivalents: Chiral Schiff bases derived from glycine can be deprotonated to form a chiral enolate, which can then be sequentially alkylated with an ethyl and a butyl electrophile. Hydrolysis of the resulting Schiff base affords the desired amino acid.[10]

-

Asymmetric Favorskii Rearrangement: This method has been successfully applied to the synthesis of optically active 2-ethylhexanoic acid and could potentially be adapted for the synthesis of the corresponding amino acid.[11]

Purification and Analytical Characterization

The purification of 2-Amino-2-ethylhexanoic acid typically involves standard techniques such as recrystallization and ion-exchange chromatography. For analytical characterization, a suite of methods should be employed to confirm the structure and purity of the final product.

| Analytical Technique | Purpose |

| Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C NMR spectroscopy to confirm the chemical structure. |

| Mass Spectrometry (MS) | To determine the molecular weight and confirm the molecular formula. |

| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the compound. Chiral HPLC is essential for determining the enantiomeric excess (ee) of asymmetrically synthesized products. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify characteristic functional groups (e.g., amine, carboxylic acid). |

Conclusion and Future Perspectives

The synthesis of 2-Amino-2-ethylhexanoic acid is a critical enabling technology for the development of next-generation peptide therapeutics. While classical methods like the Strecker and Bucherer-Bergs syntheses provide reliable access to the racemic material, the future of this field lies in the development of more efficient and scalable asymmetric methodologies. Advances in chiral catalysis and the exploration of novel synthetic disconnections will undoubtedly pave the way for more cost-effective and environmentally benign routes to this valuable building block, thereby accelerating the discovery and development of new medicines.

References

-

PubChem. (n.d.). 2-Amino-2-ethylhexanoic acid. National Center for Biotechnology Information. Retrieved from [Link][12]

-

Master Organic Chemistry. (n.d.). Strecker Synthesis. Retrieved from [Link][1]

-

ResearchGate. (2023). The synthesis of the unnatural amino acid, 2-amino-4-ethylhexanoic acid.... Retrieved from [Link][13]

-

Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link][2]

-

NROChemistry. (n.d.). Strecker Synthesis. Retrieved from [Link][3]

-

Wikipedia. (n.d.). Bucherer–Bergs reaction. Retrieved from [Link][6]

-

Cambridge University Press. (n.d.). Bucherer-Bergs Reaction. Retrieved from [Link]

-

MDPI. (2023). Efficient Synthesis of 2-Ethylhexanoic Acid via N-Hydroxyphthalimide Catalyzed Oxidation of 2-Ethylhexanal with Oxygen. Retrieved from [Link][14]

-

Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link][9]

-

CK-12 Foundation. (n.d.). Discuss the preparation of 2-aminobutanoic acid using Strecker synthesis. Retrieved from [Link][4]

-

Taylor & Francis Online. (2006). Novel Synthesis of Optically Active 2‐Ethylhexanoic Acid, 2‐Ethylhexanol, and 2‐Ethylhexylamine via the Asymmetric Favorskii Rearrangement. Retrieved from [Link][11]

-

ACS Publications. (2013). Discovery of (R)-2-Amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic Acid and Congeners As Highly Potent Inhibitors of Human Arginases I and II for Treatment of Myocardial Reperfusion Injury. Retrieved from [Link]

-

YouTube. (2020). ASYMMETRIC SYNTHESIS : CHIRAL POOL APPROACH (PART II). Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Simultaneous determination of hexanoic acid 2-(diethylamino)ethyl ester and mepiquat chloride by ultra-performance liquid chromatography coupled to tandem mass spectrometry. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction. Retrieved from [Link][8]

-

PMC. (n.d.). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Retrieved from [Link]

-

Ataman Kimya. (n.d.). 2-ETHYLHEXANOIC ACID. Retrieved from [Link]

-

Ataman Kimya. (n.d.). 2-ETHYLHEXANOIC ACID. Retrieved from [Link]

- Google Patents. (n.d.). Production process of 2-ethyl hexanoic acid.

-

Cromlab-instruments.es. (n.d.). Determination of 2-Ethylhexanoic Acid Impurity in Clavulanate. Retrieved from [Link]

-

Quick Company. (n.d.). A Novel Process For Synthesis Of Pure Sodium 2 Ethyl Hexanoate Salt. Retrieved from [Link]

-

Occupational Safety and Health Administration. (n.d.). 2-ETHYLHEXANOIC ACID. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis of metal 2-ethylhexanoates.

-

Wikipedia. (n.d.). 2-Ethylhexanoic acid. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols. Retrieved from [Link]

-

MDPI. (2024). Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. Retrieved from [Link]

-

PMC. (n.d.). Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. Retrieved from [Link][10]

-

Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 3. Strecker Synthesis | NROChemistry [nrochemistry.com]

- 4. ck12.org [ck12.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

- 7. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [cambridge.org]

- 8. Bucherer-Bergs Reaction [organic-chemistry.org]

- 9. Strecker Synthesis [organic-chemistry.org]

- 10. Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. 2-Amino-2-ethylhexanoic acid | C8H17NO2 | CID 413012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]